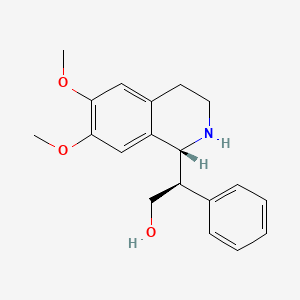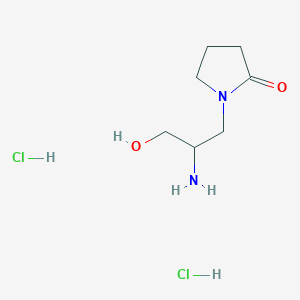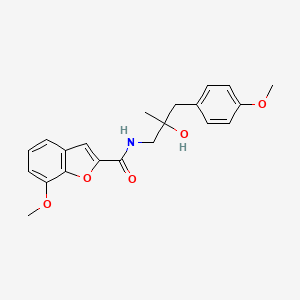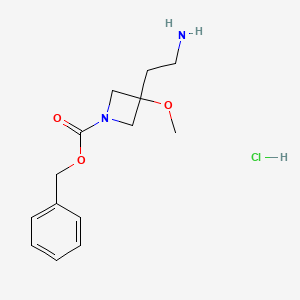
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol, also known as (R*)-dexmedetomidine, is a highly potent and selective α2-adrenoceptor agonist that is used for sedation and analgesia in the clinical setting. It has been studied extensively in both in vitro and in vivo models, and its pharmacological effects have been well-documented.
Aplicaciones Científicas De Investigación
(R*)-dexmedetomidine has been used in a variety of scientific research applications, ranging from basic pharmacological studies to clinical trials. It has been used to study the effects of α2-adrenoceptor agonists on cardiovascular and respiratory function, as well as to study the effects of sedation and analgesia in the clinical setting. Additionally, it has been used to study the effects of general anesthetics, as well as to study the effects of sedation and analgesia in the laboratory setting.
Mecanismo De Acción
(R*)-dexmedetomidine is a highly potent and selective α2-adrenoceptor agonist. It binds to the α2-adrenoceptors located in the brain, which results in the activation of the sympathetic nervous system. This activation leads to a decrease in blood pressure, heart rate, and respiration, as well as an increase in sedation and analgesia.
Biochemical and Physiological Effects
(R*)-dexmedetomidine has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease blood pressure, heart rate, and respiration, as well as to increase sedation and analgesia. Additionally, it has been shown to increase the release of norepinephrine and serotonin, as well as to decrease the release of cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (R*)-dexmedetomidine in laboratory experiments has several advantages and limitations. The main advantage of using (R*)-dexmedetomidine is that it is a highly potent and selective α2-adrenoceptor agonist, which allows for precise control of the experiment. Additionally, it has a rapid onset of action and a short half-life, which allows for rapid and reproducible results. However, the use of (R*)-dexmedetomidine in laboratory experiments also has some limitations. For example, it has been shown to cause hypotension and bradycardia, which can be dangerous in some situations. Additionally, it has been shown to cause sedation and respiratory depression, which can be dangerous in some situations.
Direcciones Futuras
The use of (R*)-dexmedetomidine in scientific research is still in its early stages, and there is still much to be learned about its effects and potential uses. Some potential future directions include further research into its effects on cardiovascular and respiratory function, as well as further research into its potential uses in the clinical setting. Additionally, further research into its effects on other systems, such as the immune system, may also be beneficial. Finally, further research into its potential uses in the laboratory setting, such as its effects on general anesthetics and sedation and analgesia, may also be beneficial.
Métodos De Síntesis
The synthesis of (R*)-dexmedetomidine is a multi-step process that involves the reaction of an aldehyde with an amine to form an imine, followed by a catalytic hydrogenation reaction to form the desired product. The first step of the synthesis involves the reaction of 4-bromo-3-methyl-2-phenyl-2-butanone with 2-amino-1,3-dimethyl-2-phenyl-butane, which forms the imine. The imine is then reduced with a catalytic hydrogenation reaction to form the desired product.
Propiedades
IUPAC Name |
(2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-17-10-14-8-9-20-19(15(14)11-18(17)23-2)16(12-21)13-6-4-3-5-7-13/h3-7,10-11,16,19-21H,8-9,12H2,1-2H3/t16-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYTYZPLXISSCU-APWZRJJASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C(CO)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)[C@H](CO)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[(6-Methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2788936.png)
![2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one](/img/structure/B2788937.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2788940.png)


![N-[[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylprop-2-enamide](/img/structure/B2788947.png)




![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/no-structure.png)

![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788959.png)